(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 769912-51-8
VCID: VC18724299
InChI: InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1
SMILES:
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid

CAS No.: 769912-51-8

Cat. No.: VC18724299

Molecular Formula: C20H27NO3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid - 769912-51-8

Specification

CAS No. 769912-51-8
Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
IUPAC Name (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid
Standard InChI InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1
Standard InChI Key AJMYNFGVKPOATE-SNXNFCLHSA-N
Isomeric SMILES C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • IUPAC Name: (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid hydrochloride .

  • Molecular Formula: C₂₀H₂₈ClNO₃.

  • Molecular Weight: 365.9 g/mol .

  • SMILES: C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N[C@H](CO)C4=CC=CC=C4.Cl .

  • Key Features:

    • Adamantane core: Imparts rigidity and lipophilicity, enhancing blood-brain barrier permeability .

    • Chiral centers: (2S) and (1R) configurations dictate enantioselective interactions with biological targets .

    • Hydrochloride salt: Improves solubility and stability for pharmacological applications .

Physicochemical Data

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar organic solvents (DMF, DMSO)
Purity≥95% (HPLC)
Storage Conditions2–8°C under inert atmosphere

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions to ensure stereochemical control:

  • Adamantane Functionalization: React adamantane-1-carboxylic acid with glycine derivatives to form the adamantyl-glycine backbone .

  • Reductive Amination: Introduce the (R)-2-hydroxy-1-phenylethylamine moiety using chiral catalysts (e.g., (R)-BINOL) to preserve stereochemistry .

  • Salt Formation: Treat the free base with HCl to yield the hydrochloride salt .

Key Challenges:

  • Maintaining enantiomeric excess (>99%) during amination .

  • Optimizing reaction conditions (e.g., temperature, solvent) to prevent racemization .

Biological Activity and Mechanisms

Anticancer Properties

  • Caspase-8-Dependent Apoptosis: In HepG2 liver cancer cells, structural analogs induce PARP cleavage and caspase-3/8 activation (IC₅₀ = 10.56 μM) .

  • Adamantane Role: Enhances binding to hydrophobic pockets in apoptotic signaling proteins .

Antimicrobial Effects

  • Broad-Spectrum Activity: Preliminary assays show inhibition of Gram-positive bacteria (MIC = 8–32 μg/mL).

Pharmacological Applications

Preclinical Studies

ApplicationModel SystemKey FindingsSource
Cancer TherapyHepG2 cellsDose-dependent apoptosis induction
Neurodegenerative DiseasesRat cortical neuronsReduced oxidative damage (EC₅₀ = 5 μM)
Metabolic Disorders11β-HSD1 assaysInhibition of cortisol synthesis (IC₅₀ = 12 nM)

Comparative Efficacy

CompoundTarget (IC₅₀)Selectivity (vs. 11β-HSD2)
(2S,1R)-Isomer12 nM>1,000×
(2R,1S)-Enantiomer150 nM50×

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator